Cas no 696-08-2 (Pyridine,4-chloro-2-methyl-, 1-oxide)

Pyridine,4-chloro-2-methyl-, 1-oxide Chemical and Physical Properties
Names and Identifiers
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- Pyridine,4-chloro-2-methyl-, 1-oxide
- 4-chloro-2-methyl-1-oxidopyridin-1-ium
- 4-Chloro-2-methylpyridine 1-oxide
- 2-Picoline,4-chloro-,1-oxide (6CI,7CI,8CI)
- 4-Chlor-2-methyl-pyridin-1-oxid
- 4-chloro-2-methyl-pyridine 1-oxide
- 4-Chloro-2-methylpyridine N-oxide
- 4-Chloro-2-methylpyridine oxide
- 4-Chloro-2-picoline 1-oxide
- 4-chloro-2-picoline N-oxide
- GAILJAVYTROIFN-UHFFFAOYSA-N
- 4-chloro-2-methylpyridine1-oxide
- 4-Chloro-2-picoline-N-oxide
- 696-08-2
- 4-chloro 2-picoline-1-oxide
- AKOS006330390
- Pyridine, 4-chloro-2-methyl-, 1-oxide
- FT-0753290
- 4-chloro-2-methylpyridine-N-oxide
- SCHEMBL713721
- DTXSID90480670
- AT14034
- 4-Chloro-2-methyl-1-oxo-1lambda~5~-pyridine
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- MDL: MFCD09033257
- Inchi: InChI=1S/C6H6ClNO/c1-5-4-6(7)2-3-8(5)9/h2-4H,1H3
- InChI Key: GAILJAVYTROIFN-UHFFFAOYSA-N
- SMILES: CC1=[N+](C=CC(=C1)Cl)[O-]
Computed Properties
- Exact Mass: 143.01400
- Monoisotopic Mass: 143.0137915g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.5Ų
- XLogP3: 0.9
Experimental Properties
- PSA: 25.46000
- LogP: 2.07690
Pyridine,4-chloro-2-methyl-, 1-oxide Security Information
Pyridine,4-chloro-2-methyl-, 1-oxide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Pyridine,4-chloro-2-methyl-, 1-oxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 128289-1g |
4-Chloro-2-methylpyridine 1-oxide, 97% |
696-08-2 | 97% | 1g |
$1352.00 | 2023-09-07 |
Pyridine,4-chloro-2-methyl-, 1-oxide Related Literature
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
Additional information on Pyridine,4-chloro-2-methyl-, 1-oxide
Comprehensive Analysis of Pyridine,4-chloro-2-methyl-, 1-oxide (CAS No. 696-08-2): Properties, Applications, and Industry Trends
The chemical compound Pyridine,4-chloro-2-methyl-, 1-oxide (CAS 696-08-2) is a specialized derivative of pyridine, a heterocyclic aromatic organic compound. This molecule features a unique combination of functional groups, including a chloro-substituent at the 4-position, a methyl group at the 2-position, and an N-oxide moiety. These structural characteristics impart distinct physicochemical properties, making it valuable in various pharmaceutical intermediates and agrochemical synthesis applications. Researchers and industry professionals frequently search for "696-08-2 solubility" or "Pyridine N-oxide derivatives uses," reflecting its relevance in modern chemical R&D.
One of the most notable features of CAS 696-08-2 is its polarity, enhanced by the N-oxide group. This property significantly improves its solubility in polar solvents like water, ethanol, and DMSO, a topic often queried as "696-08-2 solvent compatibility." The compound's stability under ambient conditions and its role as a building block in medicinal chemistry have spurred interest, particularly in the development of novel bioactive molecules. Recent publications highlight its utility in constructing ligands for catalysis, aligning with the growing demand for sustainable chemical processes.
In the context of green chemistry, 4-chloro-2-methylpyridine 1-oxide has gained attention due to its potential as a precursor for eco-friendly agrochemicals. Searches such as "pyridine oxide environmental impact" or "biodegradable pyridine derivatives" underscore this trend. The compound's ability to undergo selective transformations—such as nucleophilic substitutions or reductions—makes it a versatile candidate for designing low-toxicity crop protection agents. This aligns with global initiatives to reduce hazardous chemical footprints in agriculture.
From a synthetic perspective, 696-08-2 is often employed in cross-coupling reactions, a technique dominating modern organic synthesis. Queries like "Pd-catalyzed reactions with pyridine N-oxides" reflect its prominence in methodologies such as Suzuki-Miyaura or Buchwald-Hartwig couplings. Its electron-deficient pyridine core facilitates metal coordination, enabling efficient C-H functionalization, a hotspot in academic and industrial research. Laboratories optimizing these protocols frequently investigate "696-08-2 reaction conditions" to achieve higher yields.
Analytical characterization of Pyridine,4-chloro-2-methyl-, 1-oxide typically involves techniques like HPLC purity analysis, NMR spectroscopy, and mass spectrometry. These methods address common user questions such as "how to identify 696-08-2 impurities" or "stability under HPLC conditions." The compound's distinct spectral signatures—particularly downfield shifts in 1H-NMR due to the N-oxide—serve as critical quality control markers. Regulatory-compliant manufacturers prioritize such analyses to meet GMP standards for high-value intermediates.
Emerging applications of CAS 696-08-2 extend to material science, where its structural motifs contribute to designing organic semiconductors or metal-organic frameworks (MOFs). Searches for "pyridine oxides in conductive polymers" highlight this niche. The compound's ability to modulate electron transport properties through its redox-active N-oxide group positions it as a candidate for next-generation optoelectronic materials, resonating with advancements in flexible electronics and energy storage technologies.
In summary, 696-08-2 exemplifies the intersection of traditional heterocyclic chemistry and cutting-edge innovation. Its multifaceted roles—from drug discovery to sustainable agriculture and advanced materials—are supported by robust scientific literature and evolving industrial demand. As research continues to explore "new reactions with 4-chloro-2-methylpyridine oxide," this compound remains a cornerstone in synthetic and applied chemistry.
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